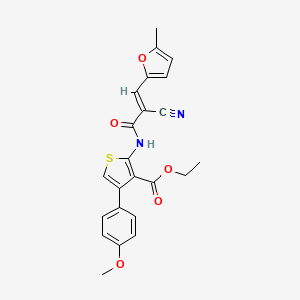

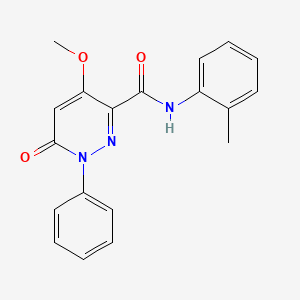

![molecular formula C22H23ClFN5O3S B2365530 N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1251686-90-4](/img/structure/B2365530.png)

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The specific molecular structure of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure . Specific physical and chemical properties of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” are not available in the sources I found.Applications De Recherche Scientifique

Plant Growth Regulation

Urea derivatives, including compounds similar to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have been identified as cytokinin-like molecules that regulate plant growth. These synthetic compounds are potent regulators of cell division and differentiation, often surpassing the activity of natural cytokinins. Their structure-activity relationship studies have led to the discovery of new urea cytokinins and derivatives that specifically enhance adventitious root formation, critical for plant morphogenesis and agriculture applications (Ricci & Bertoletti, 2009).

Environmental and Agricultural Chemistry

In the environmental science realm, N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea analogs have been evaluated as selective herbicides for grain sorghum, showcasing the importance of such compounds in developing safer, more efficient agricultural chemicals. These studies include assessments of their binding activity, phytotoxicity, and selective herbicidal properties, highlighting their potential to contribute to more sustainable farming practices (Gardner et al., 1985).

Antimicrobial Applications

Research into N-alkyl substituted urea derivatives has unveiled their potential as antibacterial and antifungal agents. This research avenue is crucial, given the rising antibiotic resistance. Compounds bearing fluoro substituents at ortho and para positions of the phenyl ring, similar in structure to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).

Molecular Imaging

In the medical field, derivatives of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea have been synthesized and investigated as molecular imaging agents for angiogenesis, critical in cancer research and diagnosis. The ability to label these compounds with fluorine-18, creating PET biomarkers, represents a significant advancement in non-invasive imaging techniques, aiding in the detection and monitoring of cancer progression (Ilovich et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

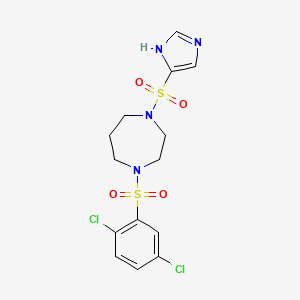

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZGPQHVWOKUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)